molecular formula C10H16O B1209022 l-Piperitone CAS No. 4573-50-6

l-Piperitone

Cat. No.: B1209022
CAS No.: 4573-50-6
M. Wt: 152.23 g/mol
InChI Key: YSTPAHQEHQSRJD-SECBINFHSA-N
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Description

l-Piperitone: is a natural monoterpene ketone, which is a component of some essential oils. It exists in two stereoisomeric forms: the D-form and the L-form. The D-form has a peppermint-like aroma and is found in the oils of plants from the genera Cymbopogon, Andropogon, and Mentha. The L-form has been isolated from Sitka spruce .

Preparation Methods

Synthetic Routes and Reaction Conditions: l-Piperitone can be synthesized from isopropyl acetoacetate and 3-buten-2-one. The primary source of D/L-piperitone is from Eucalyptus dives, produced mainly in South Africa .

Industrial Production Methods: The industrial production of this compound involves the extraction from essential oils of plants like Eucalyptus dives. The process includes distillation and purification to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: l-Piperitone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Iron (III) chloride and acetic acid.

    Reduction: Hydrogen and nickel catalyst.

    Substitution: Benzaldehyde and hydroxylamine.

Major Products Formed:

Comparison with Similar Compounds

l-Piperitone can be compared with other similar compounds, such as:

Uniqueness of this compound: this compound is unique due to its dual stereoisomeric forms, each with distinct properties and applications. The D-form is primarily used in the flavor and fragrance industry, while the L-form is studied for its potential therapeutic effects .

Properties

IUPAC Name

(6R)-3-methyl-6-propan-2-ylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9H,4-5H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTPAHQEHQSRJD-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(CC1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)[C@H](CC1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10884090
Record name 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-, (6R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10884090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellowish liquid; Herbaceous minty aroma
Record name l-Piperitone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1835/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name l-Piperitone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1835/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.929-0.934
Record name l-Piperitone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1835/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4573-50-6
Record name (-)-Piperitone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4573-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperitone, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004573506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-, (6R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-, (6R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10884090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-6-(isopropyl)-3-methylcyclohex-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.689
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPERITONE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GZY0Q0N20
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of l-Piperitone?

A1: this compound is a cyclic ketone with the molecular formula C10H16O and a molecular weight of 152.23 g/mol. It is a chiral molecule with a stereocenter at the carbon atom bearing the isopropyl group. Spectroscopic data for this compound can be found in various research publications and databases. [, ]

Q2: How is this compound synthesized?

A2: this compound can be synthesized through various methods. One approach involves the condensation of methyl vinyl ketone with t-butyl acetoacetate (or its derivatives) followed by cyclization and elimination of water and the t-butoxycarbonyl group. [] Another method utilizes lithiated amides, which react with organolithium compounds to form a 1,5-diketone that cyclizes to yield d,this compound. [, ]

Q3: Can this compound undergo photochemical reactions?

A3: Yes, this compound exhibits interesting photochemical behavior. In solution and melt phases, it undergoes trans-cis isomerization upon irradiation. Prolonged irradiation leads to oxidative ring closure, forming a new compound. [] Interestingly, dimer formation, commonly observed during irradiation of neat crystals, and Norrish Type II photoproducts are not observed under these conditions. []

Q4: Are there any known applications of this compound in organic synthesis?

A4: Yes, this compound has been employed as a starting material in the synthesis of other compounds. For example, it can be used in conjunction with methylcyclobutene to synthesize (–)-Shyobunone and its epimers through a photochemical reaction followed by thermolysis. []

Q5: What are the sources of this compound?

A5: this compound is a natural product found in the essential oils of various plants. For instance, it is a significant constituent of the leaf oil obtained from Sitka spruce (Picea sitchensis) [], highlighting its potential as a renewable resource.

Q6: Is there any research on the catalytic dehydrogenation of this compound?

A6: While limited information is available on the specific catalytic dehydrogenation of this compound, research exists comparing its catalytic dehydrogenation to that of l-α-phellandrene. [] This suggests an area of potential interest for further exploration.

Q7: Are there any known derivatives of this compound?

A7: Yes, several derivatives of this compound have been synthesized and studied. For instance, benzylidene derivatives of this compound have been investigated for their photochemical properties. [] Additionally, N-methylated derivatives of structurally related piperitylamine have been prepared and characterized. [] These derivatives provide insights into structure-activity relationships and potential applications.

Q8: Are there any analytical methods used to study this compound?

A8: Gas-liquid chromatography (GLC) has been employed to analyze and determine the composition of essential oils containing this compound. [] This technique enables the separation and quantification of different components within the complex mixture.

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